molecular formula C18H23N3O2 B2984886 4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole CAS No. 2418663-02-0

4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole

Cat. No.: B2984886
CAS No.: 2418663-02-0
M. Wt: 313.401
InChI Key: KZXFAELKFFCGOQ-UHFFFAOYSA-N
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Description

4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole is a complex organic compound featuring a unique structure that combines aziridine, phenoxy, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole typically involves multiple steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions. For instance, cyclopropylmethylamine can react with an epoxide to form the aziridine ring.

    Attachment of the Aziridine to the Phenoxy Group: The aziridine derivative is then reacted with a phenol derivative under nucleophilic substitution conditions to attach the aziridine ring to the phenoxy group.

    Formation of the Pyrazole Ring: The final step involves the cyclization of a hydrazine derivative with a diketone or similar compound to form the pyrazole ring, which is then linked to the phenoxy group through a methylene bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, which can be opened to form more reactive intermediates.

    Reduction: Reduction reactions can target the pyrazole ring or the aziridine ring, leading to the formation of various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring can lead to the formation of oxazolidinones, while reduction of the pyrazole ring can yield pyrazolines.

Scientific Research Applications

Chemistry

In chemistry, 4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the effects of aziridine and pyrazole derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.

Medicine

Medicinally, this compound has potential as a lead compound for the development of new drugs. Its aziridine ring is known for its reactivity, which can be harnessed to design molecules that interact with specific biological targets, such as DNA or proteins.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced strength, flexibility, or chemical resistance. It may also find applications in the production of coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The aziridine ring can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzyme activity or the disruption of DNA replication. The pyrazole ring can interact with specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyridine
  • 4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylimidazole

Uniqueness

Compared to similar compounds, 4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole stands out due to its specific combination of aziridine, phenoxy, and pyrazole moieties

Properties

IUPAC Name

4-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-20-9-15(8-19-20)12-22-17-4-6-18(7-5-17)23-13-16-11-21(16)10-14-2-3-14/h4-9,14,16H,2-3,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXFAELKFFCGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COC2=CC=C(C=C2)OCC3CN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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